

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Hexadecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hexadecanol**

Cat. No.: **B079914**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanol, a secondary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. Its long alkyl chain and secondary hydroxyl group confer specific physical and chemical properties that dictate its behavior and potential applications. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **2-Hexadecanol** at standard conditions, complete with detailed experimental protocols for their determination and illustrative workflows.

Physical Properties of 2-Hexadecanol

The physical properties of **2-Hexadecanol** are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for developing formulations.

Property	Value	Units
Molecular Formula	C ₁₆ H ₃₄ O	-
Molecular Weight	242.44	g/mol
Melting Point	43-46	°C
Boiling Point	135 (at 1 mmHg)	°C
Density	0.834	g/cm ³
Flash Point	113	°C
Solubility in Water	Insoluble	-
Solubility in Organic Solvents	Soluble in ethanol, ether, benzene, chloroform, acetone	-
Refractive Index	1.447	-
Vapor Pressure	4.14E-05	mmHg at 25°C

Chemical Properties and Reactivity

2-Hexadecanol exhibits reactivity typical of a secondary alcohol. The presence of the hydroxyl group on the second carbon atom influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Oxidation

As a secondary alcohol, **2-Hexadecanol** can be oxidized to a ketone, specifically 2-hexadecanone. This reaction is a fundamental transformation in organic chemistry and can be achieved using various oxidizing agents.

Esterification

2-Hexadecanol readily undergoes esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters. These esters have potential applications as fragrances, plasticizers, and in formulations.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **2-Hexadecanol**.

Determination of Melting Point

The melting point of **2-Hexadecanol** can be determined using the capillary tube method with a melting point apparatus.

Apparatus and Reagents:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- **2-Hexadecanol** sample
- Mortar and pestle

Procedure:

- A small amount of **2-Hexadecanol** is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. A sample height of 2-3 mm is sufficient.
- The filled capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.
- Once the approximate melting range is known, the procedure is repeated with a fresh sample, heating at a slower rate of 1-2 °C per minute starting from about 10 °C below the expected melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

The boiling point of **2-Hexadecanol** at reduced pressure can be determined by vacuum distillation.

Apparatus and Reagents:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Vacuum pump
- Heating mantle
- **2-Hexadecanol** sample
- Boiling chips

Procedure:

- A sample of **2-Hexadecanol** and a few boiling chips are placed in the distillation flask.
- The distillation apparatus is assembled, ensuring all joints are properly sealed.
- The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level (e.g., 1 mmHg).
- The distillation flask is heated gently using a heating mantle.
- The temperature is monitored, and the boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor is condensing and being collected in the receiving flask.

Determination of Density

The density of liquid **2-Hexadecanol** (above its melting point) can be determined using a pycnometer or a graduated cylinder and a balance.

Apparatus and Reagents:

- Graduated cylinder or pycnometer
- Analytical balance
- Water bath (set above 46 °C)
- **2-Hexadecanol** sample

Procedure:

- The mass of a clean, dry graduated cylinder is recorded.
- The **2-Hexadecanol** sample is melted in a water bath.
- A known volume of the molten **2-Hexadecanol** is transferred to the graduated cylinder.
- The mass of the graduated cylinder with the sample is recorded.
- The density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of **2-Hexadecanol** in various solvents can be determined using the shake-flask method.

Apparatus and Reagents:

- Test tubes with stoppers
- Vortex mixer or shaker
- **2-Hexadecanol** sample

- Various solvents (e.g., water, ethanol, acetone)

Procedure:

- A small, known amount of **2-Hexadecanol** is added to a test tube.
- A small volume of the solvent is added to the test tube.
- The test tube is stoppered and vigorously shaken (or vortexed) for a set period.
- The mixture is allowed to stand, and the presence of any undissolved solid is observed.
- If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added.
- The solubility is qualitatively reported as soluble, partially soluble, or insoluble based on these observations.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: An IR spectrum of **2-Hexadecanol** can be obtained using an FTIR spectrometer. A small amount of the molten sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the hydroxyl group, and strong absorptions in the 2850-3000 cm^{-1} region due to C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can be recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3). The ^1H NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group, the methyl protons, and the methylene protons of the long alkyl chain. The ^{13}C NMR spectrum will show a signal for the carbon attached to the hydroxyl group in the range of 60-70 ppm and a series of signals for the other carbon atoms in the alkyl chain.

Mass Spectrometry (MS): A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns of a long-chain alcohol.

Chemical Reaction Protocols

Oxidation of 2-Hexadecanol: A common method for the oxidation of secondary alcohols is using an oxidizing agent like pyridinium chlorochromate (PCC).

Apparatus and Reagents:

- Round-bottom flask
- Magnetic stirrer
- **2-Hexadecanol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (solvent)
- Silica gel for column chromatography

Procedure:

- **2-Hexadecanol** is dissolved in dichloromethane in a round-bottom flask.
- PCC is added to the solution in portions while stirring.
- The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
- The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
- The solvent is removed under reduced pressure to yield the crude 2-hexadecanone, which can be further purified by column chromatography.

Esterification of **2-Hexadecanol** (Fischer Esterification):

Apparatus and Reagents:

- Round-bottom flask

- Reflux condenser

- Heating mantle

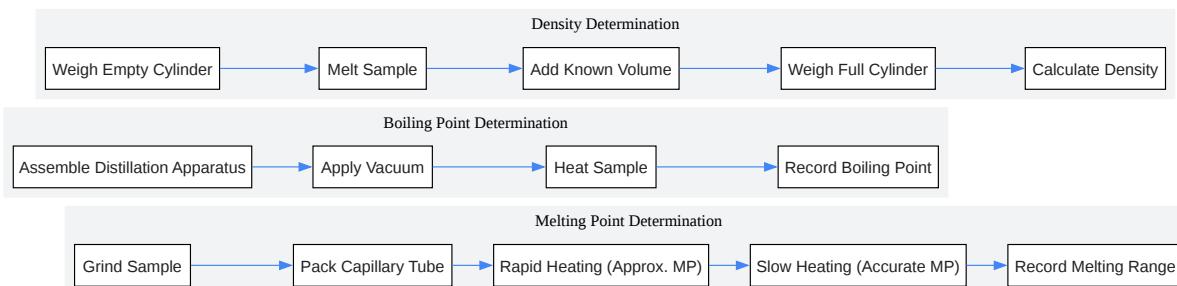
- **2-Hexadecanol**

- Carboxylic acid (e.g., acetic acid)

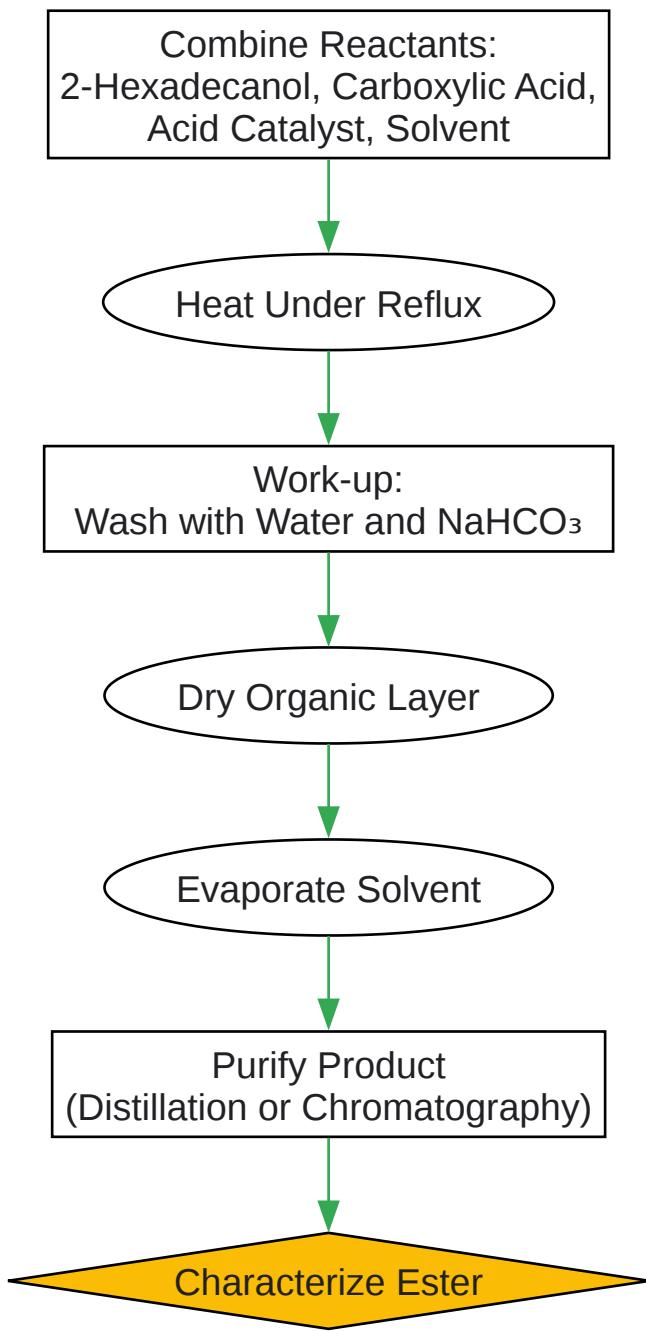
- Acid catalyst (e.g., concentrated sulfuric acid)

- Organic solvent (e.g., toluene)

- Separatory funnel


- Sodium bicarbonate solution

Procedure:


- **2-Hexadecanol**, the carboxylic acid, and a catalytic amount of sulfuric acid are added to a round-bottom flask containing toluene.
- The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
- After cooling, the reaction mixture is transferred to a separatory funnel and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
- The ester can be purified by distillation or column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Physical Properties of **2-Hexadecanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Esterification of **2-Hexadecanol**.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Hexadecanol**, along with detailed, practical methodologies for their determination. The data and protocols presented herein are intended to be a valuable resource

for researchers, scientists, and professionals in drug development and other related fields, facilitating a deeper understanding and utilization of this versatile fatty alcohol.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Hexadecanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079914#physical-and-chemical-properties-of-2-hexadecanol-at-standard-conditions\]](https://www.benchchem.com/product/b079914#physical-and-chemical-properties-of-2-hexadecanol-at-standard-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com